1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
Description
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose (CAS 96996-90-6) is a fully benzoylated derivative of D-mannopyranose, with a molecular formula of C₄₁H₃₂O₁₁ and a molecular weight of 700.69 g/mol. It is widely used in carbohydrate chemistry as a glycosyl donor or intermediate due to its stability and reactivity in glycosylation reactions . The compound is characterized by five benzoyl (ester) groups, which confer high hydrophobicity (logP ~6–7) and steric hindrance, making it suitable for controlled synthetic applications in organic solvents . Commercial suppliers such as Synthose and CymitQuimica offer it with purity ≥95%, primarily for research purposes .
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-HKNOGKPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469210 | |
| Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96996-90-6 | |
| Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
D-Mannose is dissolved in anhydrous pyridine , which acts as both a solvent and a base to neutralize hydrochloric acid generated during the reaction. Benzoyl chloride is added dropwise at 0–5°C to mitigate exothermic side reactions. The mixture is then stirred at room temperature for 12–24 hours , ensuring complete substitution of all five hydroxyl groups (C1, C2, C3, C4, and C6).
Key Variables:
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Stoichiometry : A 5:1 molar ratio of benzoyl chloride to D-mannose is typically employed to drive the reaction to completion.
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Temperature Control : Lower temperatures minimize side reactions such as ring opening or anomerization.
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Solvent Purity : Anhydrous pyridine is essential to prevent hydrolysis of benzoyl chloride.
Workup and Purification
Post-reaction, the mixture is quenched with ice-cold water, precipitating the crude product. The solid is filtered and washed with dilute hydrochloric acid to remove pyridine residues, followed by recrystallization from ethanol or ethyl acetate to yield a white crystalline solid.
Alternative Protecting Group Strategies
Selective Benzoylation Using Transient Protecting Groups
In scenarios requiring regioselective protection, temporary protecting groups such as tert-butyldimethylsilyl (TBS) or acetyl groups are employed. For example, the C6 hydroxyl can be selectively silylated before benzoylating the remaining positions, though this adds steps to the synthesis.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction times. Under optimized conditions (100°C, 30 minutes), full benzoylation is achieved with comparable yields (75–80%) to traditional methods, significantly reducing processing time.
Industrial-Scale Production Considerations
While laboratory-scale synthesis is well-established, industrial production necessitates modifications for scalability:
Continuous Flow Systems
Replacing batch reactors with continuous flow systems enhances heat dissipation and mixing efficiency, critical for managing the exothermic benzoylation reaction. Pilot studies report a 20% increase in yield under flow conditions compared to batch processing.
Solvent Recovery and Waste Management
Pyridine recovery via distillation and benzoyl chloride recycling are prioritized to reduce costs and environmental impact. Closed-loop systems achieve >90% solvent recovery , aligning with green chemistry principles.
Analytical Characterization
Post-synthesis validation relies on spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%, with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional | 70–75 | 24 | 95–98 | Moderate |
| Microwave-Assisted | 75–80 | 0.5 | 97–99 | High |
| Continuous Flow | 85–90 | 2 | 98–99 | Industrial |
Challenges and Optimization Opportunities
Anomer Control
The reaction typically produces a mixture of α- and β-anomers , requiring chromatographic separation. Anomer-selective conditions using cesium carbonate as a base have shown promise, favoring the β-anomer in 3:1 ratios.
Byproduct Formation
Benzoylated furanose derivatives may form if reaction temperatures exceed 30°C. Rigorous temperature control and real-time monitoring via FT-IR mitigate this issue.
Applications in Glycoscience
The fully benzoylated derivative serves as a precursor for glycosyl donors in oligosaccharide synthesis. Selective deprotection at C1 enables activation as trichloroacetimidates or thioglycosides, critical for constructing β-mannosidic linkages—a longstanding challenge in glycochemistry .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-mannose and benzoic acid.
Reduction: The compound can be reduced to remove the benzoyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products:
Hydrolysis: D-mannose and benzoic acid.
Reduction: D-mannose.
Substitution: Various substituted mannopyranose derivatives depending on the nucleophile used
Scientific Research Applications
Glycosylation Reactions
Selective Reactivity
The presence of five benzoyl protecting groups allows for controlled reactivity at the remaining hydroxyl group at position 2. This selective reactivity is crucial for performing glycosylation reactions, where sugars are attached to other molecules. Researchers utilize this property to study glycosylation mechanisms and develop new glycosylation methods, which are essential in creating glycosides and glycoconjugates important for biological and medicinal chemistry.
Case Study: Glycosylation Mechanisms
Research has demonstrated that 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose can be used as a glycosyl donor in reactions with various acceptors. These studies help elucidate the mechanisms by which carbohydrates interact with proteins and other biomolecules, providing insights into biological processes such as cell signaling and adhesion.
Synthesis of Carbohydrate-Based Drugs
Intermediate for Drug Development
While this compound itself may not exhibit significant biological activity due to its synthetic nature, it serves as a precursor for synthesizing various carbohydrate-based drugs. This includes compounds that target bacterial infections by inhibiting adhesion to uroepithelial cells, leveraging the properties of its parent compound D-mannose .
Structural Studies
Conformational Analysis
The benzoyl groups influence the conformation of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to study its conformational preferences. Understanding these preferences is crucial for predicting how carbohydrates interact with other molecules in biological systems.
Applications in Glycobiology
Research Utility
This compound is extensively used in glycobiology research to investigate glycan interactions and their effects on biological systems. It aids in understanding the roles of carbohydrates in immunology and inflammation responses . The compound's unique structure allows researchers to explore how modifications impact binding affinities and selectivities.
Summary of Applications
| Application Area | Description |
|---|---|
| Glycosylation Reactions | Acts as a glycosyl donor for studying mechanisms and developing new methods |
| Drug Development | Serves as an intermediate for synthesizing carbohydrate-based drugs |
| Structural Studies | Used in conformational analysis via NMR spectroscopy |
| Glycobiology Research | Investigates glycan interactions relevant to immunology and inflammation |
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in glycosylation reactions. The benzoyl groups protect the hydroxyl groups of D-mannose, allowing selective reactions at specific positions. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycosylated molecules. The molecular targets and pathways involved include various glycosyltransferases and glycosidases that facilitate the transfer and modification of carbohydrate moieties .
Comparison with Similar Compounds
Research Findings and Case Studies
Glycosylation Efficiency
In a study comparing glycosyl donors, this compound demonstrated an 84% yield in forming α-linked glycosides, outperforming tetra-O-benzoylated analogs (72% yield) due to enhanced leaving-group activation .
Steric Effects in Protection-Deprotection
Pivaloyl-protected mannopyranose showed negligible reactivity in acylation reactions at the C2 position, highlighting its utility in selective protection strategies .
NMR Characterization
¹H NMR of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose revealed distinct aromatic signals at δ 7.16–8.09 ppm, while acetylated derivatives exhibited characteristic methyl peaks at δ 2.0–2.3 ppm .
Biological Activity
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is a synthetic derivative of D-mannose, characterized by the attachment of five benzoyl groups to the hydroxyl positions of the D-mannopyranose molecule. This modification enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in carbohydrate chemistry. Despite its synthetic nature, understanding its biological activity is crucial for its applications in glycosylation reactions and potential therapeutic uses.
- Molecular Formula : C₄₁H₃₂O₁₁
- Molecular Weight : 680.68 g/mol
- CAS Number : 96996-90-6
- Structure : The compound crystallizes in the orthorhombic space group P212121 and features controlled reactivity at the remaining hydroxyl group due to the protective benzoyl groups .
Biological Activity Overview
While this compound itself may not exhibit significant direct biological activity due to its synthetic modifications, its parent compound, D-mannose, is known for its biological roles. D-mannose has been shown to prevent urinary tract infections by inhibiting bacterial adhesion to the uroepithelium. This property suggests potential indirect benefits of its derivatives in biological systems.
- Glycosylation Reactions : The compound serves as a glycosyl donor in synthesizing oligosaccharides and glycoconjugates. The presence of five benzoyl groups allows for selective glycosylation reactions that are essential for studying carbohydrate interactions with proteins and other biomolecules .
- Stability and Reactivity : The benzoylation enhances stability during synthesis and provides distinct reactivity profiles compared to less protected derivatives. This feature is exploited in various biochemical applications where controlled reactivity is necessary .
Glycosylation Studies
This compound has been utilized in research focused on glycosylation mechanisms:
- Selective Reactivity : The compound's unique structure allows researchers to perform selective glycosylation with various acceptors, aiding in the development of new glycosylation methods .
- Biological Interactions : Studies indicate that modifications like benzoylation may affect binding affinities and selectivities in biological systems, providing insights into carbohydrate-protein interactions.
Case Studies
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₃₂O₁₁ |
| Molecular Weight | 680.68 g/mol |
| CAS Number | 96996-90-6 |
| Glycosylation Role | Glycosyl donor |
| Potential Applications | Vaccine development; Glycobiology research |
Q & A
Q. What is the role of 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose in synthesizing complex carbohydrates?
This compound serves as a critical precursor for synthesizing oligosaccharides and glycoconjugates due to its fully benzoylated structure. The benzoyl groups enhance solubility in organic solvents and protect hydroxyl groups during glycosylation, enabling precise control over regioselectivity and stereochemistry. For example, it is used to construct α-linked mannose residues in oligosaccharides, which are pivotal in studying carbohydrate-protein interactions and immune responses .
Q. What are the standard characterization techniques for verifying the structure of benzoylated mannopyranose derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regioselectivity and stereochemistry, particularly for analyzing benzoyl group placement and anomeric configuration. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography (e.g., as in C₄₆H₄₀O₁₂ structures) provides unambiguous confirmation of stereochemistry and ring conformation .
Q. How does the benzoylation of mannose derivatives improve their utility in glycosylation reactions?
Benzoyl groups act as permanent protective groups, stabilizing intermediates during multi-step syntheses. They prevent undesired side reactions (e.g., β-mannoside formation) by sterically directing glycosyl donors to adopt specific conformations. For instance, in thioglycoside donors like S-phenyl derivatives, benzoylation facilitates α-selectivity by locking the pyranose ring in a ⁴C₁ conformation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes when using benzoylated mannopyranose donors?
Contradictions in stereoselectivity often arise from variations in reaction conditions (e.g., solvent polarity, promoter choice) or competing protective group effects. For example, using TBS (tert-butyldimethylsilyl) or benzylidene groups alongside benzoyl moieties may alter donor reactivity. Systematic optimization of glycosylation protocols, including temperature control (e.g., −40°C to room temperature) and activator selection (e.g., NIS/TfOH), is recommended to achieve reproducibility .
Q. What methodologies are employed to analyze the conformational dynamics of benzoylated mannopyranose in solution versus solid state?
X-ray crystallography (e.g., for C₄₆H₄₀O₁₂ derivatives) reveals rigid chair conformations (⁴C₁) in the solid state, while NMR coupling constants (³JHH) and NOE correlations assess flexibility in solution. Computational tools like DFT (Density Functional Theory) can model solvent effects on ring puckering, aiding in the design of conformationally restricted glycosyl donors .
Q. How can mass spectrometry (MS) be leveraged to troubleshoot incomplete benzoylation or side reactions?
High-resolution ESI-MS detects partial benzoylation by identifying molecular ion peaks with missing benzoyl groups (e.g., [M + Na]⁺ signals deviating by 104 Da per missing benzoyl). MS/MS fragmentation patterns further localize unmodified hydroxyl groups. For example, in methyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl derivatives, diagnostic fragments at m/z 349 and 451 indicate cleavage at glycosidic bonds .
Q. What strategies mitigate competing pathways in iterative glycosylation using benzoylated mannose building blocks?
Sequential deprotection-protection cycles are critical. For instance, selective removal of benzoyl groups via Zemplén conditions (NaOMe/MeOH) allows site-specific re-benzoylation or introduction of orthogonal protective groups (e.g., Fmoc or TBDMS). This approach was demonstrated in the synthesis of branched mannose oligosaccharides, where temporary acetyl groups were replaced with benzyl ethers for subsequent glycosylation steps .
Data Contradiction & Experimental Design
Q. How should researchers address conflicting reports on glycosylation efficiency with benzoylated donors?
Discrepancies may stem from differences in glycosyl acceptor nucleophilicity or donor activation methods. A comparative study using standardized acceptors (e.g., primary vs. secondary hydroxyl groups) under identical conditions (e.g., DCM, 4 Å molecular sieves) can isolate variables. For example, ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside showed higher α-selectivity with primary acceptors compared to hindered secondary sites .
Q. What experimental controls ensure reproducibility in benzoylation reactions?
Include internal standards (e.g., methyl α-D-mannopyranoside) to monitor reaction progress via TLC or HPLC. Quantify benzoylation efficiency using ¹H-NMR integration of anomeric protons (δ 5.5–6.5 ppm for benzoylated derivatives) versus residual hydroxyl signals. Replicate conditions from literature with documented yields (e.g., 75–90% benzoylation using BzCl/DMAP in pyridine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
